molecular formula C17H16O2 B11866838 2-Benzyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 62756-33-6

2-Benzyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11866838
CAS No.: 62756-33-6
M. Wt: 252.31 g/mol
InChI Key: LOFDDTZECXDHKK-UHFFFAOYSA-N
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Description

2-Benzyl-2-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a benzene ring fused with a dihydropyran ring, with a benzyl and a methyl group attached to the second carbon of the dihydropyran ring. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of benzyl acetone with phthalic anhydride, followed by cyclization to form the chromanone structure .

Industrial Production Methods

Industrial production of 2-Benzyl-2-methylchroman-4-one often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Benzyl-2-methylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-methylchroman-4-one is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its reactivity and potential therapeutic applications compared to similar compounds .

Properties

CAS No.

62756-33-6

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-benzyl-2-methyl-3H-chromen-4-one

InChI

InChI=1S/C17H16O2/c1-17(11-13-7-3-2-4-8-13)12-15(18)14-9-5-6-10-16(14)19-17/h2-10H,11-12H2,1H3

InChI Key

LOFDDTZECXDHKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3

Origin of Product

United States

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